(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile
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Overview
Description
(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile is an organic compound with the molecular formula C8H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-5-methoxypyridine.
Nitrile Formation: The nitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-fluoro-5-methoxypyridine with a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN) under basic conditions.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid.
Reduction: Formation of (2-Fluoro-5-methoxy-pyridin-3-yl)-ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxy-pyridin-3-yl)-methanol
- (2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid
- (2-Fluoro-5-methoxy-pyridin-3-yl)-ethylamine
Uniqueness
(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile is unique due to the presence of both fluorine and methoxy groups on the pyridine ring, which imparts distinct chemical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
2-(2-fluoro-5-methoxypyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-4-6(2-3-10)8(9)11-5-7/h4-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFALKKPNXXMKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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